molecular formula C13H16Cl2N2O3S B2562331 N-(2,3-dichlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 799252-44-1

N-(2,3-dichlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No. B2562331
CAS RN: 799252-44-1
M. Wt: 351.24
InChI Key: PAYUKCXOZRVTOA-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide, also known as JNJ-193, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound was originally developed as a selective blocker of the TRPV1 receptor, which is involved in pain sensation. However, recent studies have shown that JNJ-193 has other biological activities that could be useful for the treatment of various diseases.

Scientific Research Applications

Molecular Interactions and Receptor Antagonism

The research on compounds structurally related to N-(2,3-dichlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide often focuses on their interactions with specific receptors, such as the CB1 cannabinoid receptor. For example, studies have explored the molecular interactions of similar antagonists, analyzing their conformational stability, pharmacophore models, and structure-activity relationships. These studies contribute to understanding how such compounds bind to receptors, offering insights into designing more effective receptor antagonists or inverse agonists for therapeutic applications (Shim et al., 2002).

Catalytic Applications

Research has also explored the catalytic applications of compounds with similar structural frameworks. For instance, derivatives of l-piperazine-2-carboxylic acid have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, highlighting the potential of these compounds in synthetic chemistry and catalysis (Zhouyu Wang et al., 2006).

Potential Therapeutic Agents

Compounds similar to N-(2,3-dichlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide have been investigated for their potential as therapeutic agents. For example, derivatives have been synthesized for evaluating new drug candidates for Alzheimer’s disease, highlighting the role of such compounds in developing treatments for neurodegenerative disorders (A. Rehman et al., 2018).

Synthesis and Characterization

Research on the synthesis and characterization of related compounds, such as polyamides and poly(amide-imide)s derived from specific aminophenols and dichloro compounds, underscores the importance of these chemical processes in material science and engineering. These studies provide foundational knowledge for developing new materials with potential applications in various industries (A. Saxena et al., 2003).

Anti-Acetylcholinesterase Activity

Some derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, indicating potential use in treating conditions associated with cholinesterase inhibition, such as Alzheimer’s disease. This research area explores the therapeutic applications of these compounds in enhancing cognitive function and treating neurodegenerative diseases (H. Sugimoto et al., 1990).

properties

IUPAC Name

N-(2,3-dichlorophenyl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O3S/c1-21(19,20)17-7-5-9(6-8-17)13(18)16-11-4-2-3-10(14)12(11)15/h2-4,9H,5-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYUKCXOZRVTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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